2-Methyl-4-isobutyrylphloroglucinol
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Overview
Description
Mechanism of Action
Target of Action
2-Methyl-4-isobutyrylphloroglucinol is a derivative of phloroglucinol, a compound known for its diverse biological activities .
Mode of Action
It’s known that phloroglucinol derivatives exhibit anticancer and anti-inflammatory activities . They inhibit the proliferation of cancer cells, with some derivatives showing excellent inhibitory effects on MCF-7 cancer cells . The compound induces apoptosis in a concentration-dependent manner .
Result of Action
The primary result of the action of this compound is the inhibition of cancer cell proliferation and the induction of apoptosis . This suggests that the compound could have potential therapeutic applications in the treatment of cancer.
Biochemical Analysis
Biochemical Properties
It is known that phloroglucinol derivatives, to which this compound belongs, have been found to exhibit a variety of biological activities, such as anticancer and anti-inflammatory effects .
Cellular Effects
Phloroglucinol derivatives have been found to exhibit antiproliferative activities on cancer cell lines .
Molecular Mechanism
Phloroglucinol derivatives have been found to induce apoptosis in a concentration-dependent manner .
Metabolic Pathways
It is known that phloroglucinols are synthesized starting from three malonyl-CoA units .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-isobutyrylphloroglucinol involves the introduction of an isobutyryl group at the C4 position of the phloroglucinol nucleus. The synthetic route typically includes the following steps:
Formation of Phloroglucinol Core: The phloroglucinol core is synthesized from malonyl-CoA units through a series of enzymatic reactions.
Introduction of Isobutyryl Group: The isobutyryl group is introduced using isobutyryl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-isobutyrylphloroglucinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Scientific Research Applications
2-Methyl-4-isobutyrylphloroglucinol has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various derivatives.
Biology: Studied for its biological activities, including anticancer and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Phloroglucinol: The parent compound with similar biological activities.
Pseudoaspidinol: A phloroglucinol derivative with anticancer properties.
Flavaspidic Acid: Another derivative with anti-inflammatory effects
Uniqueness
2-Methyl-4-isobutyrylphloroglucinol is unique due to the presence of the isobutyryl group, which enhances its biological activity and specificity compared to other phloroglucinol derivatives .
Biological Activity
2-Methyl-4-isobutyrylphloroglucinol (MIBP) is a derivative of phloroglucinol, a compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of MIBP, focusing on its anticancer and anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
MIBP features an isobutyryl group at the C4 position of the phloroglucinol nucleus, which enhances its biological activity compared to other derivatives. Its chemical structure can be represented as follows:
- Chemical Formula : C12H14O4
- CAS Number : 69480-03-1
MIBP exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Cancer Cell Proliferation : MIBP has been shown to inhibit the proliferation of various cancer cell lines, including MCF-7 breast cancer cells. This inhibition is often linked to the modulation of cell cycle regulators and apoptosis pathways .
- Induction of Apoptosis : The compound induces apoptosis in a concentration-dependent manner, activating caspases and promoting mitochondrial dysfunction, which are critical events in programmed cell death .
- Anti-inflammatory Effects : MIBP also demonstrates anti-inflammatory properties by inhibiting nitric oxide (NO) production in activated microglial cells, which may have implications for neuroinflammatory conditions .
Biological Activity Data
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the effects of MIBP on MCF-7 cells, revealing significant alterations in gene expression related to cell cycle regulation and apoptosis. The findings indicated that MIBP effectively reduced cell viability and induced apoptotic markers such as cleaved PARP and caspase-3 activation .
- Anti-inflammatory Mechanisms : Research demonstrated that MIBP inhibited lipopolysaccharide (LPS)-induced NO production in BV2 microglial cells. This suggests that MIBP may serve as a potential therapeutic agent for treating neuroinflammatory diseases by modulating inflammatory responses .
- Comparative Studies : When compared to other phloroglucinol derivatives, MIBP showed enhanced potency in both anticancer and anti-inflammatory assays. This uniqueness is attributed to the presence of the isobutyryl group, which increases its binding affinity to biological targets .
Properties
IUPAC Name |
2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-5(2)10(14)9-8(13)4-7(12)6(3)11(9)15/h4-5,12-13,15H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGICEILONCHRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1O)O)C(=O)C(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.